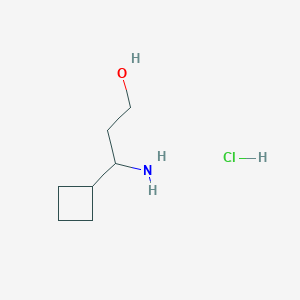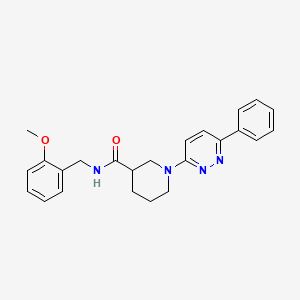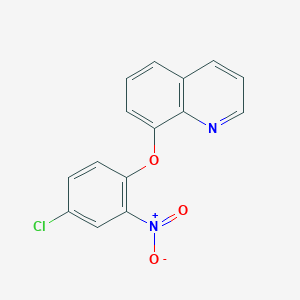![molecular formula C18H22O5 B2708520 butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 307546-64-1](/img/structure/B2708520.png)
butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate” is a chemical compound with the molecular formula C18H22O5 . It has an average mass of 318.364 Da and a monoisotopic mass of 318.146729 Da .
Molecular Structure Analysis
The molecular structure of “this compound” includes 23 heavy atoms . It has a complexity of 443 and a topological polar surface area of 61.8 . The compound is canonicalized .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 318.4 . It has a XLogP3 of 3.9, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 5 hydrogen bond acceptors and 9 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Bioproduction of Biofuel Additives
Research into biofuel production has highlighted the significance of ester compounds, similar to butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, in creating renewable energy sources. For instance, the transesterification of butanol with ethyl acetate over borated USY zeolite catalysts has been optimized for the synthesis of butyl acetate, a renewable biofuel additive. This process, facilitated by response surface methodology, achieved a high yield under optimal conditions, demonstrating the potential of ester compounds in sustainable biofuel production (Nandiwale, Galande, & Bokade, 2015).
Material Science Applications
In the field of material science, the modification of rubber surfaces for improved adhesion properties has been explored using compounds similar to this compound. Studies on the chlorination of styrene–butadiene rubber (SBR) using solutions of trichloroisocyanuric acid in different esters, including butyl acetates, have shown significant enhancements in the rubber's adhesion properties. This research highlights the role of ester compounds in modifying material surfaces for industrial applications (Romero-Sánchez, Pastor-Blas, & Martín-Martínez, 2000).
Synthetic Organic Chemistry
In synthetic organic chemistry, the exploration of coumarin derivatives, closely related to the chemical structure of interest, has been pursued through innovative synthesis methods. The use of butyl-3-methylimidazolium chloroaluminate ionic liquid as an alternative catalyst in Pechmann condensation reactions has enabled efficient and rapid synthesis of coumarins at ambient conditions. This approach underscores the versatility of ester compounds and related catalysts in facilitating organic synthesis processes (Potdar, Mohile, & Salunkhe, 2001).
Zukünftige Richtungen
The future directions for research on “butyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate” could include exploring its potential applications, given its structural similarity to other photoactive compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Eigenschaften
IUPAC Name |
butyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-3-5-9-21-18(20)12-22-14-7-8-15-13(6-4-2)10-17(19)23-16(15)11-14/h7-8,10-11H,3-6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKUTLAVHYBYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
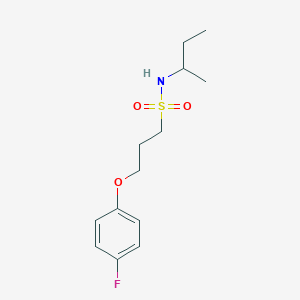
![N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708439.png)
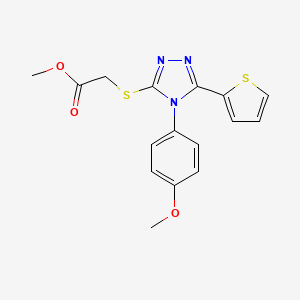
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2708443.png)
![Methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride](/img/structure/B2708444.png)
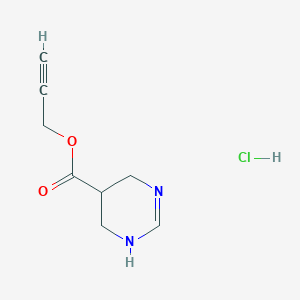
![2-{2-[(Furan-2-ylmethyl)amino]-2-oxoethyl}benzoic acid](/img/structure/B2708447.png)
![Furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2708449.png)
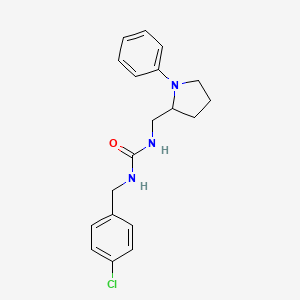
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2708452.png)
![Tert-butyl N-[(2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2708455.png)
